molecular formula C34H37NO9S B15144032 6-Raloxifene-beta-D-glucopyranoside

6-Raloxifene-beta-D-glucopyranoside

Cat. No.: B15144032
M. Wt: 635.7 g/mol
InChI Key: NRDZBPPPAHHCHI-JPLCMXNCSA-N
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Description

Contextualizing 6-Raloxifene-beta-D-glucopyranoside within Selective Estrogen Receptor Modulator (SERM) Metabolism Research

Raloxifene (B1678788) is a second-generation SERM, a class of compounds known for their tissue-specific estrogenic and anti-estrogenic effects. drugbank.comnih.gov Unlike many pharmaceuticals, raloxifene's metabolism does not involve the cytochrome P450 enzyme system. drugbank.comwikipedia.org Instead, it undergoes extensive first-pass metabolism primarily through glucuronidation, a phase II metabolic process. drugbank.comacs.org This process is so significant that after oral administration, less than 2% of raloxifene is available in its unconjugated, or parent, form due to this rapid and extensive biotransformation. nih.govresearchgate.net

Derivation and Structural Features Relevant to Biotransformation Studies

The formation of this compound is a direct result of raloxifene's chemical structure and its interaction with specific enzymes. The raloxifene molecule possesses hydroxyl groups which are susceptible to conjugation. nih.gov The process of glucuronidation involves the transfer of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the parent drug. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govxenotech.com

Specifically, the hydroxyl group at the 6-position of raloxifene's benzothiophene (B83047) core serves as a site for this enzymatic reaction, resulting in the formation of this compound. nih.govnih.gov Studies have identified several UGT isoforms responsible for raloxifene glucuronidation. In the liver, UGT1A1 and UGT1A9 are the most active, with UGT1A1 being particularly responsible for the formation of the 6-glucuronide. nih.govnih.govnih.gov In the intestine, which plays a major role in raloxifene's first-pass metabolism, extra-hepatic UGTs such as UGT1A8 and UGT1A10 are primary contributors. nih.govnih.gov UGT1A8 has been shown to catalyze the formation of both 6- and 4'-glucuronides. nih.govresearchgate.net

The table below summarizes the key enzymes involved in the formation of raloxifene glucuronides.

Enzyme FamilySpecific IsoformLocation of ActivityMetabolite(s) Formed
UDP-glucuronosyltransferase (UGT) UGT1A1Liver, IntestineRaloxifene-6-glucuronide, Raloxifene-4'-glucuronide
UGT1A8IntestineRaloxifene-6-glucuronide, Raloxifene-4'-glucuronide
UGT1A9LiverRaloxifene-6-glucuronide, Raloxifene-4'-glucuronide
UGT1A10IntestineRaloxifene-4'-glucuronide

This table is based on findings from multiple in vitro studies. nih.govnih.govnih.govresearchgate.netaacrjournals.org

Research Significance of Glucuronidated Metabolites in Biological Systems

Glucuronidation is a critical pathway in the metabolism of a vast array of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.org This process typically renders compounds more water-soluble, which facilitates their excretion from the body via urine or feces. wikipedia.org Consequently, glucuronidation is generally considered a detoxification mechanism, as the resulting glucuronides are often less biologically active than the parent compound. researchgate.net

In the case of raloxifene, its glucuronide metabolites, including this compound, exhibit significantly lower affinity for the estrogen receptor and are substantially less potent at inhibiting cell proliferation compared to the parent drug. nih.gov Studies have shown that raloxifene glucuronides are over 100 times less potent than raloxifene itself. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H37NO9S

Molecular Weight

635.7 g/mol

IUPAC Name

[2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-12-13-25-27(18-24)45-33(21-4-8-22(37)9-5-21)28(25)29(38)20-6-10-23(11-7-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1

InChI Key

NRDZBPPPAHHCHI-JPLCMXNCSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

Biochemical Pathways of Glucuronide Formation and Biotransformation of Raloxifene

Hepatic and Extrahepatic Glucuronidation of Raloxifene (B1678788) Leading to 6-Raloxifene-beta-D-glucopyranoside Formation

The conjugation of raloxifene with glucuronic acid is a pivotal step in its metabolism, occurring in both the liver and extrahepatic tissues, most notably the intestine. nih.govresearchgate.net This process significantly reduces the bioavailability of the parent compound, as unconjugated raloxifene constitutes less than 1% of the substance found in human plasma. nih.gov The primary products of this extensive first-pass metabolism are two main glucuronides: raloxifene-6-β-glucuronide (ral-6-Gluc) and raloxifene-4'-β-glucuronide (ral-4'-Gluc). nih.gov The formation of this compound is a direct result of this glucuronidation process.

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Raloxifene Glucuronidation

The enzymatic drivers of raloxifene glucuronidation belong to the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov Specifically, several isoforms within the UGT1A subfamily have been identified as key catalysts in the formation of this compound. nih.govnih.gov

In the liver, the primary hepatic UGTs responsible for raloxifene glucuronidation are UGT1A1 and UGT1A9. nih.govnih.gov Extrahepatically, particularly in the jejunum, UGT1A8 and UGT1A10 play a predominant role. nih.govnih.govnih.gov Notably, UGT1A8 has been shown to be highly active in the formation of ral-6-Gluc. nih.gov Research has demonstrated that UGT1A1 and UGT1A8 are capable of forming both the 6-beta and 4'-beta glucuronides of raloxifene. nih.govpharmgkb.org In contrast, UGT1A10 appears to be specific for the formation of the 4'-beta-glucuronide. nih.govpharmgkb.org No significant raloxifene glucuronidation activity has been detected for the UGT2B family of enzymes. nih.govnih.gov

Substrate Specificity and Kinetic Characterization of UGTs for this compound Synthesis

While UGT1A1 is a key hepatic enzyme in this pathway, determining its precise kinetic parameters for raloxifene glucuronidation has been challenging due to the limited solubility of the substrate. nih.govpharmgkb.orgbohrium.com However, correlation analyses have strongly implicated UGT1A1 in the formation of the 6-beta-glucuronide in the liver. nih.govpharmgkb.org The formation of raloxifene-6-β-glucuronide in intestinal, kidney, and liver microsomes has been observed to follow Michaelis-Menten kinetics. nih.gov

UGT IsoformLocationProduct(s)Apparent Km for 6-beta-glucuronidation (µM)Vmax for 6-beta-glucuronidation (nmol/min/mg)
UGT1A1 HepaticRal-6-Gluc, Ral-4'-GlucNot determinedNot determined
UGT1A9 HepaticRal-6-Gluc, Ral-4'-GlucNot reportedNot reported
UGT1A8 Extrahepatic (Jejunum)Ral-6-Gluc, Ral-4'-Gluc7.9 nih.govpharmgkb.orgbohrium.com0.61 nih.govpharmgkb.orgbohrium.com
UGT1A10 Extrahepatic (Jejunum)Ral-4'-GlucNot applicableNot applicable

Genetic Variability in UGT Expression and Activity Modulating Raloxifene Glucuronidation

Interindividual differences in the extent of raloxifene glucuronidation can be attributed, in part, to genetic variations within the UGT genes. mdpi.com These polymorphisms can alter enzyme expression and function, thereby influencing the metabolic profile of raloxifene and the formation rates of its glucuronide conjugates. nih.gov

Impact of UGT Gene Polymorphisms on Glucuronide Conjugation Profiles

Polymorphisms in UGT genes are known to play a significant role in the metabolism of various drugs. mdpi.com For raloxifene, specific genetic variants in the UGT1A family have been shown to impact its glucuronidation. The UGT1A1*28 allele, characterized by an additional TA repeat in the TATA box of the promoter region, is associated with reduced UGT1A1 gene expression. nih.gov This has been linked to altered raloxifene pharmacokinetics. nih.gov

Another significant polymorphism is the UGT1A8*2 variant, which has been associated with decreased glucuronidation activity. nih.gov The presence of these and other functional polymorphisms can lead to altered profiles of raloxifene glucuronide conjugation. nih.gov

Correlation Analyses of UGT Genotypes with this compound Formation Rates

Studies have established significant correlations between specific UGT genotypes and the rate of this compound formation. In human liver microsomes, a significant association has been observed between the UGT1A1 genotype and the formation of ral-6-Gluc. nih.gov Specifically, the formation of ral-6-Gluc was found to be significantly decreased in individuals carrying the UGT1A1*28 allele. nih.gov

In human jejunum homogenates, the UGT1A8*2 variant was significantly correlated with total raloxifene glucuronide formation. nih.govnih.gov Individuals with the predicted UGT1A8 slow metabolizer genotype exhibited significantly lower plasma levels of both ral-6-Gluc and ral-4'-Gluc compared to those with intermediate or fast metabolizer genotypes. nih.gov These findings underscore the importance of UGT1A8 genotype in the extrahepatic metabolism of raloxifene and the systemic levels of its glucuronide conjugates. nih.gov

UGT GenotypeTissueEffect on this compound Formation
UGT1A1 (1/28) and (28/28) LiverDecreased formation of ral-6-Gluc nih.gov
UGT1A8 (1/3) (predicted slow metabolizer)JejunumLower plasma levels of ral-6-Gluc nih.gov

Dispositional Dynamics and Transport Mechanisms of Raloxifene Glucuronides

Transporter-Mediated Efflux and Uptake of 6-Raloxifene-beta-D-glucopyranoside

The movement of this compound and other raloxifene (B1678788) glucuronides across cellular barriers is not a passive process. It is actively mediated by a suite of transporter proteins that either pump the compounds out of cells (efflux) or facilitate their entry (uptake).

Identification and Characterization of Efflux Transporters for Raloxifene Glucuronides

Key players in the efflux of raloxifene glucuronides, including the 6-monoglucuronide, are the Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 and MRP3. nih.govnih.gov These transporters are members of the ATP-binding cassette (ABC) transporter family and are crucial for moving substrates out of cells, a process powered by ATP hydrolysis. nih.gov

MRP2 is located on the apical membrane of hepatocytes and enterocytes, the cells lining the liver and intestines, respectively. nih.gov Its primary role is to transport substrates into the bile or the intestinal lumen for elimination. nih.gov In contrast, MRP3 is found on the basolateral membrane of these cells, transporting its substrates back into the bloodstream. frontiersin.org

Studies have demonstrated that all three major raloxifene glucuronides—raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide—are substrates for both MRP2 and MRP3. nih.govnih.gov For raloxifene-6-glucuronide, the in vitro clearance mediated by MRP2 and MRP3 is nearly identical. nih.gov However, the relative contribution of these transporters in the body can differ based on their expression levels in various tissues. In the intestine, MRP3 appears to play a slightly more dominant role in the efflux of raloxifene-6-glucuronide, while in the liver, MRP2 is more prominent. nih.gov The high recovery of raloxifene and its metabolites in feces underscores the significance of biliary excretion, a process heavily reliant on MRP2 transport. frontiersin.org

Another efflux transporter, the Breast Cancer Resistance Protein (BCRP), has been suggested as a potential candidate for the biliary excretion of raloxifene glucuronides, though its precise role is still under investigation. nih.govnih.gov

Efflux Transporter Interactions with Raloxifene Glucuronides
TransporterSubstrateLocationFunctionSupporting Evidence
MRP2 (ABCC2)Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide, Raloxifene-4',6-diglucuronideApical membrane of hepatocytes and enterocytesEfflux into bile and intestinal lumenAll raloxifene glucuronides are transported by MRP2. nih.govnih.gov Plays a major role in biliary excretion. frontiersin.org
MRP3 (ABCC3)Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide, Raloxifene-4',6-diglucuronideBasolateral membrane of hepatocytes and enterocytesEfflux into bloodAll raloxifene glucuronides are transported by MRP3. nih.govnih.gov Slightly larger role in the intestine for raloxifene-6-glucuronide. nih.gov
BCRP (ABCG2)Likely candidate for raloxifene glucuronidesApical membrane of various tissues including liver and intestineEfflux of various drugs and metabolitesSuggested as a likely candidate based on literature. nih.gov

Identification and Characterization of Uptake Transporters for Raloxifene Monoglucuronides

The uptake of raloxifene monoglucuronides from the bloodstream into organs like the liver is facilitated by another group of transporters known as Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov Specifically, OATP1B1, OATP1B3, and OATP2B1 have been identified as transporters for raloxifene monoglucuronides. nih.govnih.gov These transporters are crucial for the hepatic uptake of a wide range of compounds. frontiersin.org

Both raloxifene-4'-glucuronide and raloxifene-6-glucuronide have been shown to be substrates of OATP1B1, OATP1B3, and OATP2B1. nih.govnih.gov This uptake into hepatocytes is a critical step preceding their eventual excretion into the bile. frontiersin.org

Ligand Interactions and Inhibition Studies with Membrane Transporter Systems

The interaction of raloxifene and its glucuronides with these transport systems is not limited to being transported themselves. They can also act as inhibitors of these transporters, potentially affecting the disposition of other drugs.

Studies have shown that raloxifene-4'-glucuronide and the diglucuronide metabolite are potent inhibitors of OATP1B1 and OATP1B3. frontiersin.org Interestingly, raloxifene-6-glucuronide did not show inhibitory activity against OATP1B1, OATP1B3, or MRP2 in one study. frontiersin.org This highlights the specificity of these interactions. Further research has shown that at a concentration of 10 μM, raloxifene-6-glucuronide does not significantly inhibit BCRP, MRP2, MRP3, MRP4, OATP1B1, OATP1B3, or OATP2B1. researchgate.net

Enterohepatic Circulation of Raloxifene Glucuronides

The disposition of raloxifene is characterized by extensive enterohepatic circulation, a process that significantly prolongs its presence in the body. fda.govwikipedia.org This recycling pathway involves the drug being excreted from the liver into the bile, which then enters the intestine. In the intestine, the glucuronide metabolites can be converted back to the parent drug, which is then reabsorbed into the bloodstream and returns to the liver, starting the cycle anew. wikipedia.orgyoutube.com

This interplay between hepatic excretion and intestinal reabsorption, driven by transporter-mediated processes and enzymatic activity, contributes to the prolonged elimination half-life of raloxifene. fda.govwikipedia.org

Contribution of Intestinal and Hepatic Glucuronidation to Systemic Disposition

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, which results in a low oral bioavailability of only about 2%. nih.govnih.gov This process of attaching a glucuronic acid molecule to the drug is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and occurs in both the liver and the intestine. nih.govbohrium.com

The primary metabolites formed are raloxifene-6-glucuronide and raloxifene-4'-glucuronide. fda.govnih.gov Several UGT isoforms are involved in this process. In the liver, UGT1A1 and UGT1A9 are the most active enzymes. nih.gov Specifically, UGT1A1 is primarily responsible for the formation of the 6-glucuronide in the liver. bohrium.comdrugbank.com Extra-hepatically, particularly in the intestine, UGT1A8 and UGT1A10 play a significant role. nih.govbohrium.com UGT1A8 can catalyze the formation of both the 6- and 4'-glucuronides, while UGT1A10 primarily forms the 4'-glucuronide. bohrium.comdrugbank.compharmgkb.org

The intrinsic clearance of raloxifene in intestinal microsomes is significantly higher than in liver microsomes, indicating that the intestine is a major contributor to the presystemic clearance of raloxifene. drugbank.comacs.org This extensive intestinal glucuronidation limits the amount of active raloxifene that reaches the liver and systemic circulation. acs.orgnih.gov

UGT Enzymes Involved in Raloxifene Glucuronidation
UGT IsoformLocationMetabolite(s) FormedKinetic Parameters (for UGT1A8)
UGT1A1LiverRaloxifene-6-glucuronide, Raloxifene-4'-glucuronideN/A
UGT1A9LiverRaloxifene-6-glucuronide, Raloxifene-4'-glucuronideN/A
UGT1A8IntestineRaloxifene-6-glucuronide, Raloxifene-4'-glucuronideKm = 7.9 μM, Vmax = 0.61 nmol/min/mg (for 6-glucuronidation) bohrium.commedchemexpress.com
UGT1A10IntestineRaloxifene-4'-glucuronideN/A

Enzymatic Deglucuronidation by Microbial β-Glucuronidases

A crucial step in the enterohepatic recycling of raloxifene is the deconjugation of its glucuronide metabolites back to the parent compound in the gut. nih.gov This reaction is catalyzed by β-glucuronidase enzymes produced by the intestinal microbiota. nih.govnih.gov These bacterial enzymes are capable of cleaving the glucuronic acid from the metabolites, thereby liberating the active raloxifene for reabsorption. youtube.comnih.govresearchgate.net

All three raloxifene glucuronides—4'-glucuronide, 6-glucuronide, and the 4',6-diglucuronide—are readily deglucuronidated by enzymes present in human fecal extracts. nih.govnih.gov However, there is significant variability in the rate of this deglucuronidation among individuals. nih.govnih.gov

The mean deglucuronidation rate for raloxifene-6-glucuronide has been measured at 53.3 nmol/min/mg of protein in human fecal extracts, with a 9-fold variability between individuals. nih.gov This inter-individual variation in microbial enzyme activity is a likely contributor to the observed variability in raloxifene pharmacokinetics. nih.govnih.gov The conservation of β-glucuronidase enzymes across major gut bacterial phyla highlights their fundamental role in the metabolism of glucuronidated compounds. ucc.ie

Role of Gut Microbiota in Releasing Parent Raloxifene from Conjugates

The gut microbiota plays a significant role in the disposition of raloxifene by mediating the deconjugation of its glucuronide metabolites. nih.govnih.gov This process, primarily carried out by bacterial β-glucuronidases, releases the parent raloxifene, making it available for reabsorption. nih.govyoutube.com This reactivation of raloxifene from its conjugates is a critical step in the enterohepatic recycling of the drug. youtube.com

The hydrolysis of glucuronides by gut microbial enzymes can significantly impact the systemic exposure and half-life of drugs like raloxifene. youtube.com The reabsorbed parent drug can once again enter the systemic circulation, leading to a prolonged therapeutic effect but also contributing to interindividual variability in drug response. nih.govresearchgate.net The efficiency of this deconjugation process can vary considerably among individuals, partly due to differences in the composition and activity of their gut microbiota. nih.govoup.com

Factors Influencing Microbial β-Glucuronidase Activity and Variability

The activity of microbial β-glucuronidases is not uniform and can be influenced by a multitude of factors, leading to significant interindividual and intraindividual variability. oup.comnih.gov These factors include:

Host Factors: Age, sex, and the genetic background of the host can all impact the composition and enzymatic activity of the gut microbiota. nih.gov

Diet: Dietary components can significantly modulate the gut microbial ecosystem. For instance, high-protein and high-fat diets have been shown to increase fecal β-glucuronidase activity in rodents, while diets rich in carbohydrates can decrease it. oup.com

Environmental Factors: The use of antibiotics can drastically alter the gut microbial landscape, leading to reduced β-glucuronidase activity that can persist for some time even after cessation of treatment. nih.gov

Enzyme and Substrate Specificity: The physicochemical properties of the glucuronide substrate, such as its size and lipophilicity, can affect its ability to be hydrolyzed by bacterial β-glucuronidases. nih.gov

This variability in β-glucuronidase activity is a key contributor to the observed differences in the pharmacokinetics of drugs that undergo enterohepatic circulation. nih.govresearchgate.net

Methodologies for Investigating Glucuronide Hydrolysis in Biological Matrices

Several methodologies are employed to investigate the hydrolysis of glucuronide conjugates in various biological matrices, such as fecal extracts and urine. These methods are essential for understanding the extent of deconjugation and its impact on drug disposition.

A common approach involves incubating the glucuronide metabolite with a biological matrix, such as a fecalase preparation (a cell-free extract of feces), and then quantifying the released parent drug over time. nih.gov Analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for the sensitive and specific detection and quantification of both the glucuronide and the aglycone (parent drug). nih.govnih.gov

To assess the enzymatic activity itself, colorimetric assays using probe substrates are often utilized. nih.govnih.gov For example, 4-nitrophenyl-β-D-glucuronide (pNPG) can be used as a standard probe, where the release of 4-nitrophenol (B140041) upon hydrolysis can be measured spectrophotometrically. nih.gov

Furthermore, in vitro studies using recombinant β-glucuronidase enzymes from various sources (e.g., E. coli, Helix pomatia) can help to characterize the kinetics and efficiency of hydrolysis under controlled conditions. mdpi.comsigmaaldrich.com These studies often involve optimizing parameters such as pH, temperature, and incubation time to achieve efficient hydrolysis. mdpi.comimcstips.com The stability of the parent drug and its metabolites under the hydrolysis conditions is also a critical consideration. mdpi.com

The table below provides an overview of common methodologies used to study glucuronide hydrolysis.

MethodologyDescriptionApplicationKey Considerations
Incubation with Biological Matrices Incubation of glucuronide conjugates with fecal extracts, intestinal microsomes, or other relevant biological samples.To assess the rate and extent of deconjugation in a physiologically relevant environment.Preparation of the biological matrix, control for confounding factors.
High-Performance Liquid Chromatography (HPLC) A chromatographic technique used to separate, identify, and quantify components in a mixture.Quantification of the parent drug and its glucuronide metabolites.Method validation for linearity, accuracy, and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Highly sensitive and specific quantification of analytes in complex matrices.Minimizing matrix effects, use of internal standards. nih.gov
Colorimetric Assays Use of chromogenic substrates that produce a colored product upon enzymatic cleavage.Rapid and high-throughput screening of β-glucuronidase activity.Substrate specificity, potential for interference.
Recombinant Enzyme Assays Use of purified, recombinant β-glucuronidase enzymes to study hydrolysis kinetics.Detailed characterization of enzyme activity and substrate specificity.Choice of enzyme source, optimization of reaction conditions (pH, temperature). mdpi.comsigmaaldrich.com

Advanced Research Methodologies and Experimental Design for Investigating 6 Raloxifene Beta D Glucopyranoside

In Vitro Model Systems for Metabolic and Pharmacological Characterization

In vitro systems are fundamental for dissecting the specific biochemical and cellular processes involving 6-Raloxifene-beta-D-glucopyranoside without the complexities of a whole organism. These models allow for controlled investigation of metabolic pathways and pharmacological targets.

Utilization of Human Liver and Intestinal Microsomes in Glucuronidation Studies

Human liver microsomes (HLMs) and human intestinal microsomes (HIMs) are indispensable tools for studying the glucuronidation of raloxifene (B1678788) to its metabolites, including this compound. nih.govnih.gov These subcellular fractions are rich in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating glucuronic acid to raloxifene.

Research has shown that both the liver and the intestine are significant sites of raloxifene glucuronidation. nih.gov Studies using these microsomal models have identified specific UGT isoforms involved in the formation of this compound. In the liver, UGT1A1 is the primary enzyme responsible for its formation. nih.gov In the intestine, UGT1A8 also plays a crucial role in the 6-β-glucuronidation of raloxifene. nih.gov

Kinetic studies in these microsomal systems have provided valuable data on the efficiency of this metabolic process. For instance, the formation of this compound (referred to as M1) follows Michaelis-Menten kinetics in intestinal, kidney, and liver microsomes. nih.gov The intrinsic clearance for the formation of the 6-glucuronide in intestinal microsomes has been measured at 17 µL/min/mg. nih.gov Comparative studies between human and monkey microsomes have revealed species differences in the Vmax values for 6-glucuronidation, with human liver microsomes showing higher activity than monkey liver microsomes, while the reverse is true for intestinal microsomes. nih.govtandfonline.com

The table below summarizes key kinetic parameters for the formation of this compound in different in vitro systems.

In Vitro SystemEnzyme(s)Kinetic ParameterValue
Expressed UGT1A8UGT1A8Apparent Km7.9 µM nih.gov
Expressed UGT1A8UGT1A8Vmax0.61 nmol/min/mg protein nih.gov
Human Intestinal MicrosomesUGT1A8, UGT1A1Intrinsic Clearance17 µL/min/mg nih.gov
Human Liver MicrosomesUGT1A1-Formation is 3-fold variable nih.gov
Human Liver MicrosomesUGT1A1Activity (at 10 µM substrate)566 pmol/min/mg protein tandfonline.com
Human Intestinal MicrosomesUGT1A8Activity (at 10 µM substrate)174 pmol/min/mg protein tandfonline.com

This table is populated with data from the text and is for illustrative purposes.

Application of Cell Lines for Transporter and Enzymatic Activity Assays

Cell lines are instrumental in studying the transport and further enzymatic processing of this compound. Human embryonic kidney (HEK293) cells overexpressing specific UGT enzymes have been used to confirm the roles of UGT1A1, UGT1A8, UGT1A9, and UGT1A10 in raloxifene glucuronidation. nih.govaacrjournals.org

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the small intestine, are used to study intestinal metabolism and transport. In Caco-2 cell lysates, this compound was the main metabolite formed. nih.gov However, a key finding is that Caco-2 cells lack UGT1A10, which can lead to different metabolic profiles compared to human intestinal microsomes. nih.gov

Cell-based assays are also crucial for investigating the role of efflux transporters in the disposition of this compound. Studies have shown that this glucuronide is a substrate for Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.gov MRP2 is located on the apical membrane of enterocytes and hepatocytes, facilitating efflux into the intestinal lumen and bile, respectively, which is a key step in enterohepatic recycling. nih.gov

Assays for Estrogen Receptor Binding and Functional Activity Profiling

To determine the pharmacological activity of this compound, estrogen receptor (ER) binding and functional assays are employed. Competitive binding assays using the cytosolic fraction of MCF-7 breast cancer cells, which are rich in estrogen receptors, have been used to determine the binding affinity of the metabolite. nih.gov

These studies have revealed that this compound has a significantly lower binding affinity for the estrogen receptor compared to the parent compound, raloxifene. The IC50 value, the concentration required to inhibit 50% of the binding of radiolabeled estradiol (B170435) to the ER, for this compound was found to be 290 nM (or 2.9 x 10-7 M). nih.govmedchemexpress.com This is substantially higher than the IC50 for raloxifene itself, which is approximately 0.4 nM (4.0 x 10-10 M). nih.gov This indicates that the glucuronidation at the 6-position markedly reduces the molecule's ability to bind to the estrogen receptor.

Preclinical Animal Models for Disposition and Biological Effects

Preclinical animal models are essential for understanding the in vivo disposition and potential biological effects of this compound in a complex physiological system.

Pharmacokinetic Profiling of Raloxifene and its Glucuronides in Animal Models

Rats are a commonly used animal model for pharmacokinetic studies of raloxifene and its glucuronides. mdpi.com Following oral administration in rats, this compound is the major metabolite found in plasma, in contrast to humans where the 4'-glucuronide is predominant. mdpi.com These studies are crucial for understanding the extensive first-pass metabolism that limits the oral bioavailability of raloxifene.

Pharmacokinetic studies in rats have shown age-dependent differences in raloxifene metabolism. nih.govnih.gov For instance, the clearance of both major glucuronides in the duodenum was significantly lower in 4-week-old rats compared to older rats, leading to a 3.5-fold higher oral bioavailability of the parent drug at a younger age. nih.govnih.gov In pigs, an advanced multisampling site model demonstrated that the gut is the dominant organ for the first-pass extraction and glucuronidation of raloxifene. nih.gov

The table below presents pharmacokinetic parameters of raloxifene and its glucuronides from a study in rats.

Age of RatAdministration RouteCompoundAUC0-t (nmol·h/L)T1/2 (h)
4-weekOralRaloxifene4456.78 ± 1328.32 nih.gov-
11-weekOralRaloxifene1254.57 ± 296.07 nih.gov-
4-weekIV BolusRaloxifene-3.7 ± 0.68 nih.gov
11-weekIV BolusRaloxifene-5.9 ± 1.16 nih.gov

This table is populated with data from the text and is for illustrative purposes.

Models for Studying Metabolic and Neuroprotective Effects

Animal models are employed to investigate the potential in vivo effects of raloxifene and its metabolites. For instance, in a mouse model of Parkinson's disease, raloxifene treatment decreased the loss of dopaminergic neurons in the myenteric plexus, an effect mediated at least in part by its anti-inflammatory properties. nih.gov In mouse models of traumatic brain injury, raloxifene has been shown to rescue visual deficits and reduce optic nerve axon loss. frontiersin.org

While these studies primarily administer the parent drug, raloxifene, the high circulating levels of its glucuronide metabolites, including this compound, raise questions about their contribution to the observed effects. Although the glucuronides themselves have low affinity for the estrogen receptor, they can act as a circulating reservoir that can be deconjugated by β-glucuronidase enzymes in various tissues, releasing the active parent compound. nih.gov The neuroprotective effects observed in animal models of stroke, traumatic brain injury, and other neurodegenerative conditions highlight the therapeutic potential of raloxifene, and by extension, the metabolic pathways that govern its disposition. nih.govnih.gov

Analytical Techniques for Quantification and Structural Elucidation

The accurate quantification and structural confirmation of this compound, a primary metabolite of raloxifene, are critical in metabolic and pharmacokinetic studies. nih.govmedchemexpress.com Researchers employ a range of sophisticated analytical techniques, from established chromatographic methods to advanced spectroscopic and mass spectrometric approaches, to analyze this compound in various biological matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of raloxifene and its metabolites, including this compound. Validated HPLC methods allow for the precise determination of the compound in different samples, such as pharmaceutical formulations and biological fluids. nih.govnih.gov The separation is typically achieved using reversed-phase columns, where the analyte's retention is controlled by the composition of the mobile phase.

Research has detailed specific HPLC methods for the quantification of raloxifene and its glucuronides. For instance, one method successfully separated the parent drug and its metabolites using a pentafluorophenyl (PFP) column, which offers alternative selectivity to traditional C18 columns. thermofisher.com Detection is commonly performed using ultraviolet (UV) detectors set at a wavelength where the benzothiophene (B83047) chromophore of the molecule absorbs strongly, such as 287 nm. nih.gov For higher sensitivity and specificity, particularly in complex matrices like plasma, HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS). thermofisher.com

Table 1: Example of HPLC Conditions for Raloxifene and Metabolite Analysis
ParameterConditionReference
Column Hypersil GOLD™ PFP thermofisher.com
Mobile Phase Reversed-phase, gradient conditions thermofisher.com
Detector Tandem Mass Spectrometry (MS/MS) thermofisher.com
Application Determination of Raloxifene, Raloxifene-4'-glucuronide, and Raloxifene-6-glucuronide in human plasma thermofisher.com
Column Agilent Eclipse XDB-C18 (150 mM x 4.6 mM; 5 µM) nih.gov
Mobile Phase Acetonitrile and pH 3.0 orthophosphoric acid buffer (33:67, v/v) nih.gov
Flow Rate 1 mL/min nih.gov
Detector UV at 287 nm nih.gov
Application Quantification of Raloxifene Hydrochloride nih.gov

Advanced Chromatographic and Spectroscopic Methods (e.g., UPLC, NMR) for Glucuronide Hydrolysis Studies

Investigating the formation and cleavage (hydrolysis) of this compound requires advanced analytical strategies that offer high resolution, speed, and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry (UPLC-MS/MS), is a key technology in this area. nih.gov UPLC systems use columns with smaller particle sizes (<2 μm), which provides significantly faster and more efficient separations compared to traditional HPLC. This is particularly advantageous when analyzing complex biological samples from in vitro metabolism assays or clinical studies. nih.govnih.gov For hydrolysis studies, researchers monitor the disappearance of the glucuronide and the appearance of the parent drug, raloxifene. nih.gov Enzymatic hydrolysis is a common sample pre-treatment step, utilizing β-glucuronidase to cleave the glucuronic acid moiety from the parent molecule, which can then be quantified. researchgate.netmdpi.com The efficiency of this hydrolysis can vary depending on the enzyme source and substrate, making method optimization crucial. mdpi.com

UPLC-MS/MS provides exceptional sensitivity and specificity for quantification. Using Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition. For this compound, this involves monitoring the transition of its protonated molecule [M+H]⁺ to a fragment ion corresponding to the raloxifene aglycone. nih.gov

Table 2: UPLC-MS/MS Parameters for Raloxifene Glucuronide Analysis
ParameterConditionReference
Instrumentation Acquity UPLC system with TQD triple quadrupole MS nih.gov
Ionization Mode Positive Ion Mode nih.gov
MRM Transition (this compound) m/z 650.5 → 474.3 nih.gov
MRM Transition (Raloxifene) m/z 474.2 → 112.2 nih.gov
Quantification Limit (this compound) 0.625 ng/ml in plasma nih.gov
Application Quantification in plasma; analysis of glucuronidation assays nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. hyphadiscovery.comnih.gov While mass spectrometry provides mass-to-charge ratio and fragmentation data, NMR provides detailed information about the molecule's atomic structure. For this compound, NMR is used to confirm that the glucuronic acid moiety is attached at the 6-position of the benzothiophene ring system. This is achieved by analyzing one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. hyphadiscovery.comresearchgate.net The correlations observed in these spectra allow chemists to piece together the complete chemical structure and confirm the exact site of conjugation, which is critical for distinguishing it from its isomer, Raloxifene-4'-beta-D-glucopyranoside. researchgate.net Modern NMR instruments equipped with cryoprobes allow for full structural elucidation with very small amounts of isolated material (as little as 10-30 μg), which is often a necessity when dealing with metabolites. hyphadiscovery.com

Q & A

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Answer : Use QSAR models (e.g., SwissADME) for logP, bioavailability, and BBB permeability. Molecular docking (AutoDock Vina) identifies potential off-target interactions (e.g., with serum albumin) .

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